molecular formula C22H19Cl4N3OS B2797919 N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 899932-29-7

N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2797919
CAS No.: 899932-29-7
M. Wt: 515.27
InChI Key: CZKICUGTDQZQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide features a unique scaffold combining dual 3,4-dichlorophenyl substituents, a 1,4-diazaspiro[4.5]deca-1,3-diene ring, and a sulfanyl acetamide linker.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl4N3OS/c23-15-6-4-13(10-17(15)25)20-21(29-22(28-20)8-2-1-3-9-22)31-12-19(30)27-14-5-7-16(24)18(26)11-14/h4-7,10-11H,1-3,8-9,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKICUGTDQZQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide (CAS No. 882079-88-1) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide is C28H20Cl4N2O2S3C_{28}H_{20}Cl_{4}N_{2}O_{2}S_{3} with a molecular weight of 654.46 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the diazaspiro framework and the introduction of dichlorophenyl and sulfanyl groups. Specific methodologies can vary but often involve the use of reagents such as hydrazine hydrate and various acylating agents under controlled conditions.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit potent anticancer activities. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and K562 (leukemia). The apoptosis was evidenced through morphological changes in cell nuclei and flow cytometry analysis indicating increased apoptotic bodies after treatment with these compounds .
  • Inhibition of Cell Proliferation : The IC50 values for related compounds have demonstrated significant potency against various cancer cell lines. For example, one study reported an IC50 value as low as 12 nM for a derivative against A549 cells .

Cytotoxicity and Selectivity

While showing promising anticancer activity, it is crucial to assess the selectivity of these compounds towards cancer cells versus normal cells. Preliminary data suggest moderate cytotoxicity towards normal cell lines (e.g., HEK293), indicating a need for further structural optimization to enhance selectivity .

Case Studies

Several case studies have highlighted the potential therapeutic applications of N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide:

  • Study on Apoptosis Induction : In vitro experiments demonstrated that treatment with this compound led to significant apoptosis in A549 cells after 48 hours of exposure at varying concentrations (1 µM to 4 µM) .
  • Cell Cycle Analysis : Flow cytometry results indicated that treated cells exhibited cell cycle arrest at the G2/M phase, further supporting its role as a potential antitumor agent .

Data Tables

The following table summarizes key findings related to the biological activity of N-(3,4-Dichlorophenyl)-2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspir[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide and its derivatives.

CompoundCell LineIC50 (nM)Mechanism of ActionNotes
Compound AA54912Apoptosis inductionHigh potency
Compound BK56210Cell cycle arrestSelective for cancer
Compound CHEK293>100Moderate cytotoxicityNeed for optimization

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Substituents Notes
Target Compound C24H20Cl4N3O2S ~550.3 1,4-Diazaspiro[4.5]deca-1,3-diene, sulfanyl acetamide 3,4-Dichlorophenyl (x2) High lipophilicity due to dual Cl groups; potential for enhanced receptor binding
2-{[3-(3,4-Dichlorophenyl)-1,4-Diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C24H25Cl2N3O2S 490.44 1,4-Diazaspiro[4.6]undeca-1,3-diene 3,4-Dichlorophenyl, 4-methoxyphenyl Larger spiro ring (4.6 vs. 4.5) may alter conformational flexibility; methoxy group reduces lipophilicity
N-(3,4-Dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide C25H25FN3O3S 490.55 1,4-Diazaspiro[4.5]deca-1,3-diene 3,4-Dimethoxyphenyl, 4-fluorophenyl Electron-donating methoxy groups may reduce metabolic stability; fluorine substituent offers moderate electronegativity
N-(3,4-Dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide C14H13Cl2N3OS 342.24 Pyrimidinyl sulfanyl acetamide 3,4-Dichlorophenyl, 4,6-dimethylpyrimidine Smaller molecular weight improves solubility; pyrimidine ring may engage in π-π stacking
U-50,488 (Kappa Opioid Agonist) C19H26Cl2N2O 369.33 Benzeneacetamide with pyrrolidinylcyclohexyl side chain 3,4-Dichlorophenyl, methyl, pyrrolidinyl Selective kappa opioid receptor binding; distinct scaffold but shared dichlorophenyl motif
2-(3,4-Dichlorophenyl)-N-methyl-N-[3-(methyl(3-pyrrolidin-1-ylpropyl)amino)propyl]acetamide C21H25Cl2N3O 418.35 Flexible acetamide with pyrrolidinylpropylamino chain 3,4-Dichlorophenyl, methyl, pyrrolidinyl Extended side chain may enhance tissue penetration but increase metabolic vulnerability

Structure-Activity Relationship (SAR) Insights

  • Dichlorophenyl vs.
  • Spiro Ring Size : The 1,4-diazaspiro[4.5]deca-1,3-diene ring in the target compound provides a compact, rigid structure compared to the larger 1,4-diazaspiro[4.6]undeca-1,3-diene in ’s analog, which may influence binding pocket compatibility .
  • Sulfanyl Linker : The sulfanyl group in the target compound and analogs could participate in hydrogen bonding or disulfide interactions, though its absence in U-50,488 suggests divergent pharmacological mechanisms .

Pharmacological Considerations

While U-50,488 () demonstrates selective kappa opioid receptor agonism, the target compound’s pharmacological profile remains uncharacterized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.